BenchChemオンラインストアへようこそ!

Gp100 (25-33), mouse TFA

Peptide Formulation Solubility TFA Salt

This Gp100 (25-33), mouse TFA peptide (EGSRNQDWL) is the definitive low-avidity H-2Db-restricted CD8+ T cell epitope for murine melanoma immunotherapy. Unlike the human ortholog (KVPRNQDWL), the mouse sequence exhibits ~1,000-fold lower T cell recognition potency—essential for physiological self-tolerance studies, low-avidity T cell assays, and DC-based vaccination protocols. Supplied as a TFA salt with enhanced aqueous solubility, it ensures reproducible preparation for ELISPOT, ICS, cytotoxicity assays, and H-2Db/gp100 tetramer generation. The well-characterized functional divergence from human gp100 makes it the indispensable benchmark for screening heteroclitic variants and refining combination immunotherapies.

Molecular Formula C48H70F3N15O19
Molecular Weight 1218.2 g/mol
Cat. No. B10828564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGp100 (25-33), mouse TFA
Molecular FormulaC48H70F3N15O19
Molecular Weight1218.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyJHAQRKNFSLTWQJ-MGFDRQLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gp100 (25-33), Mouse TFA: Peptide Identity, Formulation, and Core Research Utility


Gp100 (25-33), mouse TFA is a 9-amino acid synthetic peptide (sequence: EGSRNQDWL) corresponding to residues 25–33 of the mouse self/tumor antigen glycoprotein 100 (mgp100), also known as Pmel17 [1]. This fragment constitutes an H-2Db–restricted CD8+ T cell epitope naturally expressed in both normal melanocytes and melanoma cells . The compound is supplied as a trifluoroacetate (TFA) salt, a common counterion from reversed-phase HPLC purification that influences peptide solubility, net weight, and handling characteristics relative to its free base form [2]. Its primary research utility lies in murine melanoma immunotherapy models, where it serves as a defined antigen for T cell activation, vaccine development, and mechanistic studies of self/tumor antigen recognition [3].

Why Substituting Gp100 (25-33), Mouse TFA with Unmodified Peptides or Alternate Sequences Alters Experimental Outcomes


Substitution of Gp100 (25-33), mouse TFA with its free base counterpart, human ortholog, or other gp100 epitopes is not scientifically neutral. The TFA salt form confers distinct solubility and handling properties essential for reproducible in vitro and in vivo applications [1]. More critically, the mouse sequence (EGSRNQDWL) exhibits substantially different MHC binding affinity and T cell recognition profiles compared to the human ortholog (KVPRNQDWL) and modified variants, directly impacting tumor protection and immunogenicity in murine models [2]. Procurement decisions based solely on nominal sequence homology, without accounting for these quantitative differences in immunological potency, formulation characteristics, and species specificity, risk invalidating experimental results.

Quantitative Differentiation of Gp100 (25-33), Mouse TFA Against Key Comparators


TFA Salt Form Confers Defined Solubility and Handling Advantages Over Free Base

The TFA salt form of Gp100 (25-33), mouse directly influences the compound's physicochemical properties compared to the free base form. TFA salts generally enhance aqueous solubility of peptides, a critical parameter for reproducible in vitro assays and in vivo administration . Additionally, the TFA counterion contributes to the total mass of the lyophilized product; for this compound, the peptide content typically constitutes >80% of the total weight, with the remainder being TFA [1]. This mass differential must be accounted for when calculating exact peptide concentrations for sensitive biological assays.

Peptide Formulation Solubility TFA Salt

Mouse Gp100 (25-33) Peptide Elicits Superior T Cell Recognition Compared to Human Ortholog at Limiting Antigen Concentrations

In a direct head-to-head comparison using EL-4 thymoma cells pulsed with peptide, the mouse Gp100 (25-33) peptide (EGSRNQDWL) required a ~1,000-fold higher concentration than the human ortholog (KVPRNQDWL) to achieve half-maximal T cell recognition, as measured by IFN-γ release [1]. This demonstrates that the human peptide is a more potent agonist for the transgenic T cells tested, highlighting critical differences in epitope potency that must be considered when selecting the appropriate peptide for murine melanoma models.

T Cell Epitope Antigen Recognition Cross-Species Reactivity

Mouse Gp100 (25-33) Fails to Elicit Protective Tumor Immunity in DNA Immunization Models Where Human Ortholog Succeeds

In a murine B16 melanoma challenge model, immunization with a minigene construct encoding the human gp100 (25-33) epitope (hgp100) resulted in complete tumor rejection, whereas immunization with the corresponding mouse gp100 (25-33) minigene (mgp100) conferred no protective immunity [1]. This functional dichotomy underscores that the human epitope acts as a heteroclitic peptide with higher MHC binding affinity, breaking self-tolerance, while the mouse epitope is poorly immunogenic in this context.

Cancer Vaccine DNA Immunization Tumor Protection

Gp100 (25-33) Peptide-Pulsed Dendritic Cell Vaccination Provides Superior Protection Compared to Other Immunization Protocols

A comparative analysis of different gp100 vaccination strategies in C57BL/6 mice challenged with B16F10 melanoma demonstrated that vaccination with dendritic cells pulsed with gp10025-33 peptide was the most effective immunization protocol, although it did not achieve full protection [1]. Furthermore, when this DC vaccination was combined with IL-10 counteraction, a 100% protective effect was consistently achieved [2]. This positions the mouse Gp100 (25-33) peptide as a critical component of the most effective vaccine platform among those tested.

Dendritic Cell Vaccine Immunotherapy Melanoma

Optimal Research Applications for Gp100 (25-33), Mouse TFA Based on Quantitative Evidence


Murine Self-Antigen Tolerance and Low-Affinity T Cell Response Studies

Due to its ~1,000-fold lower T cell recognition potency compared to the human ortholog [1], Gp100 (25-33), mouse TFA is ideally suited for modeling physiological self-antigen recognition where low-affinity interactions are critical. This peptide enables studies of T cell tolerance mechanisms, low-avidity T cell responses, and the barriers to breaking self-tolerance in melanoma immunotherapy.

Dendritic Cell-Based Vaccine Optimization in Preclinical Melanoma Models

Given that DCs pulsed with this peptide provide the most effective vaccination protocol among tested strategies [2], the compound is the preferred antigen for developing and refining DC-based immunotherapies. Researchers can use this peptide to investigate optimal DC loading conditions, combination adjuvants (e.g., anti-IL-10), and synergy with checkpoint inhibitors.

Comparative Epitope Immunogenicity and Heteroclitic Peptide Screening

The well-characterized functional difference between mouse and human gp100 (25-33) peptides [3] makes the mouse TFA salt an essential control or baseline reagent for screening modified or heteroclitic peptide variants. It serves as a benchmark for assessing improvements in MHC binding, T cell activation, and in vivo tumor protection in murine systems.

Ex Vivo T Cell Stimulation and Tetramer Staining for Flow Cytometry

The TFA salt form's enhanced aqueous solubility [4] facilitates reliable preparation of peptide solutions for ex vivo stimulation of murine T cells in ELISPOT, ICS, and cytotoxicity assays. The peptide is also a standard component for generating H-2Db/gp100 tetramers to track antigen-specific CD8+ T cell responses in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gp100 (25-33), mouse TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.